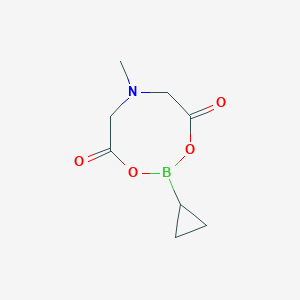

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXFTRDFBQZFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657623 | |

| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-36-6 | |

| Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione synthesis

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound, a key N-methyliminodiacetic acid (MIDA) boronate. Organoboron compounds are foundational to modern synthetic methodologies, yet the inherent instability and challenging purification of many boronic acids limit their potential.[1][2] The MIDA ligand serves as a robust protecting group, reversibly transforming boronic acids into exceptionally stable, crystalline, and chromatography-compatible derivatives.[3][4] This document details the strategic synthesis of the cyclopropylboronic acid precursor, followed by its condensation with MIDA. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the applications of the title compound in iterative cross-coupling strategies central to contemporary drug discovery and materials science.

Introduction: The Strategic Value of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, but its reliance on boronic acids is not without challenges. Many boronic acids are unstable, prone to decomposition, and difficult to purify, complicating their storage and use in multi-step syntheses. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized this landscape.

By chelating the boronic acid, the MIDA ligand rehybridizes the boron center from a reactive sp² trigonal planar geometry to a more stable sp³ tetrahedral state. This structural change confers remarkable properties:

-

Bench-top Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely.[3][4]

-

Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification and reaction monitoring.[3]

-

Reversibly Attenuated Reactivity: The MIDA group acts as a protective shield, rendering the boronate unreactive under standard anhydrous cross-coupling conditions.[3] This protection is readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ.[4][5]

The cyclopropyl motif is a highly sought-after structural element in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate metabolic stability.[6][7] Therefore, this compound is a critical building block, enabling the controlled incorporation of the cyclopropyl group in complex syntheses.

Retrosynthetic Strategy

The synthesis of the target MIDA boronate is conceptually straightforward, relying on the formation of two ester linkages and a dative bond between the nitrogen of N-methyliminodiacetic acid (MIDA) and the boron atom of cyclopropylboronic acid. The retrosynthetic analysis reveals the two key precursors required for this transformation.

Figure 1: Retrosynthetic analysis of the target MIDA boronate.

Part I: Synthesis of Key Precursors

Cyclopropylboronic Acid

The primary challenge in this synthesis is the preparation of high-purity cyclopropylboronic acid. The most reliable and scalable methods involve the reaction of an organometallic cyclopropyl species with a trialkyl borate at low temperatures.[6][8][9] The use of a Grignard reagent is often preferred over an organolithium species for its operational simplicity and improved safety profile at scale.

The critical parameter in this step is maintaining a very low temperature (typically -78 °C). This is essential to minimize side reactions, particularly the self-coupling of the reactive cyclopropyl nucleophile.[8]

References

- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. audreyli.com [audreyli.com]

- 7. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101863912A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 9. CN102757455A - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Cyclopropyl MIDA Boronate

Introduction: Overcoming the Challenge of Cyclopropyl Boronic Acid Instability

For researchers, scientists, and professionals in drug development, the cyclopropyl moiety is a highly coveted structural motif. Its unique conformational properties and metabolic stability often impart favorable pharmacological characteristics to parent molecules. However, the synthetic utility of the corresponding cyclopropyl boronic acid has long been hampered by its inherent instability.[1] Like many 2-heterocyclic and vinyl boronic acids, cyclopropyl boronic acid is prone to decomposition via processes such as protodeboronation, oxidation, and polymerization, especially under the conditions required for cross-coupling reactions.[1][2] This instability limits its benchtop storage and can lead to inconsistent and inefficient cross-coupling outcomes.

To address this long-standing challenge, the development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group has been transformative.[3] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easy to handle, purify, and store indefinitely on the benchtop.[3] The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate boron center that is unreactive under standard anhydrous cross-coupling conditions. Crucially, the MIDA group can be easily cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ, ensuring a low, steady-state concentration of the reactive species for efficient cross-coupling.[2] This guide provides a comprehensive technical overview of the most reliable and efficient method for the synthesis of cyclopropyl MIDA boronate, a key building block for the introduction of the cyclopropyl group in modern medicinal chemistry.

Core Synthetic Strategy: Cyclopropanation of Vinyl MIDA Boronate

The most robust and high-yielding route to cyclopropyl MIDA boronate is the cyclopropanation of the readily available vinyl MIDA boronate.[2][3] This precursor is itself a stable, crystalline solid that can be prepared on a large scale. The transformation of the vinyl group to a cyclopropyl ring proceeds efficiently and cleanly, yielding a product that is, like its precursor, stable to chromatography and benchtop storage.[3]

This section will detail the primary method for this key transformation. An alternative, though less common, approach involving the direct condensation of the unstable cyclopropyl boronic acid with MIDA will also be discussed for completeness.

Primary Synthetic Route: Palladium-Catalyzed Cyclopropanation

The palladium-catalyzed reaction of vinyl MIDA boronate with diazomethane is a highly effective method for the synthesis of cyclopropyl MIDA boronate.[2] This reaction is typically high-yielding and provides the desired product with excellent purity after chromatographic separation.

Experimental Protocol: Synthesis of Cyclopropyl MIDA Boronate

This section provides a detailed, step-by-step methodology for the synthesis of cyclopropyl MIDA boronate from vinyl MIDA boronate.

Part 1: Synthesis of the Precursor, Vinyl MIDA Boronate

Vinyl MIDA boronate can be synthesized via the transmetalation of vinyltrimethylsilane with boron tribromide, followed by trapping with the disodium salt of MIDA.

Part 2: Cyclopropanation of Vinyl MIDA Boronate

Reaction Scheme:

Caption: Palladium-catalyzed cyclopropanation of vinyl MIDA boronate.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Vinyl MIDA boronate | 183.00 | 1.0 | 183 mg |

| Diazomethane (in diethyl ether) | 42.04 | ~3.0 | ~10 mL of 0.3 M |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |

| Dichloromethane (DCM) | 84.93 | - | 10 mL |

Procedure:

-

To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add vinyl MIDA boronate (183 mg, 1.0 mmol) and palladium(II) acetate (11.2 mg, 0.05 mmol).

-

Add anhydrous dichloromethane (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of diazomethane in diethyl ether (~3.0 mmol, ~10 mL of a 0.3 M solution) dropwise to the stirred suspension over 30 minutes. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as ethyl acetate/hexanes (1:1).

-

Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the cyclopropyl MIDA boronate as a white crystalline solid.

Data Presentation and Characterization

Summary of a Typical Reaction

| Parameter | Value |

| Reactant | Vinyl MIDA boronate |

| Product | Cyclopropyl MIDA boronate |

| Catalyst | Palladium(II) acetate |

| Reagent | Diazomethane |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

| Purification Method | Flash Column Chromatography |

| Appearance | White crystalline solid |

Characterization Data

Confirmation of the product structure is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR (500 MHz, CDCl₃) δ: 4.25 (d, J = 17.0 Hz, 2H), 3.99 (d, J = 17.0 Hz, 2H), 2.78 (s, 3H), 0.75-0.69 (m, 1H), 0.55-0.50 (m, 2H), 0.25-0.20 (m, 2H).

-

¹³C NMR (126 MHz, CDCl₃) δ: 169.5, 62.0, 48.0, 6.5, 1.0 (br).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₁₃BNO₄ [M+H]⁺, found to be consistent with the theoretical value.

Workflow and Mechanistic Overview

The synthesis of cyclopropyl MIDA boronate follows a clear and logical workflow, starting from the stable vinyl precursor.

Caption: Overall workflow for the synthesis of cyclopropyl MIDA boronate.

The mechanism of palladium-catalyzed cyclopropanation with diazomethane is generally believed to involve the formation of a palladium carbene intermediate. This intermediate then reacts with the alkene in a concerted fashion to deliver the methylene group, thus forming the cyclopropane ring.

Trustworthiness and Self-Validating Protocols

The protocols described herein are based on established and peer-reviewed methodologies. The stability of both the starting material and the final product to standard laboratory conditions, including silica gel chromatography, provides an inherent self-validating system. Successful purification via chromatography is a strong indicator of the reaction's success and the stability of the MIDA boronate moiety throughout the process. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Conclusion: An Enabling Tool for Drug Discovery

The synthesis of cyclopropyl MIDA boronate via the cyclopropanation of vinyl MIDA boronate is a reliable and efficient process that provides access to a valuable synthetic building block. The exceptional stability and handling properties of this MIDA boronate, coupled with its ability to act as a slow-release precursor for the unstable cyclopropyl boronic acid, make it an indispensable tool for researchers in medicinal chemistry and drug development. This guide provides the necessary technical details to empower scientists to confidently synthesize and utilize this important reagent in their pursuit of novel small molecule therapeutics.

References

An In-depth Technical Guide to the Stability of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Introduction: A Novel Boron-Containing Heterocycle in Drug Discovery

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a unique heterocyclic molecule featuring a boron atom integrated into a bicyclic ring system. This structure is derived from N-methyliminodiacetic acid (MIDA), conferring upon it the characteristic stability associated with MIDA boronates.[1][2][3] Such compounds are of significant interest to researchers in drug development due to their potential as stable intermediates for the controlled release of pharmacologically active boronic acids.[4][5] Boronic acids themselves are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors.[5] The stability of the protective MIDA group is therefore a critical parameter influencing the shelf-life, formulation, and ultimately, the in vivo behavior of potential drug candidates. This guide provides a comprehensive overview of the anticipated stability profile of this compound, potential degradation pathways, and robust methodologies for its assessment.

Core Stability Profile: The MIDA Boronate Advantage

N-methyliminodiacetic acid (MIDA) boronates are renowned for their exceptional stability, a feature that distinguishes them from many other boronic acid derivatives.[1][3] This stability stems from the trivalent coordination of the boron atom within the MIDA ligand framework, which effectively shields the vacant p-orbital of the boron from nucleophilic attack.[2] Consequently, this compound is predicted to exhibit the following stability characteristics:

-

High Tolerance to Air and Moisture: MIDA boronates are generally benchtop-stable, free-flowing crystalline solids that show excellent resistance to ambient air and moisture.[1][3]

-

Chromatographic Stability: A significant advantage of MIDA boronates is their stability on silica gel, allowing for straightforward purification by column chromatography without significant degradation.[1][6]

-

Resistance to Anhydrous Cross-Coupling Conditions: The MIDA boronate functional group is inert under many anhydrous reaction conditions, making it a valuable protecting group in multi-step organic synthesis.[6]

This inherent stability makes this compound an attractive building block in medicinal chemistry and drug discovery programs.[7][8]

Potential Degradation Pathways: A Focus on Hydrolysis

Despite its robust nature, the stability of this compound is not absolute. The primary degradation pathway of concern is hydrolysis, which leads to the cleavage of the boronate ester bonds and the release of the corresponding boronic acid.[9][10][11]

Hydrolytic Degradation

The hydrolysis of boronate esters is a well-documented process that can be influenced by several factors.[12][13] For MIDA boronates, this process is typically triggered under specific conditions:

-

Aqueous Basic Conditions: The deprotection of MIDA boronates to their corresponding boronic acids is most readily achieved under mild aqueous basic conditions.[1][6] This controlled hydrolysis is a key feature of their utility in synthesis.

-

pH Dependence: The rate of hydrolysis is highly dependent on the pH of the solution.[12] While stable under neutral and acidic conditions, the presence of hydroxide ions facilitates the nucleophilic attack on the boron center.

-

Water Activity: The presence of water is essential for hydrolysis.[9][10] The rate of degradation can be accelerated by increased water content in a formulation.

The hydrolytic degradation of this compound would result in the formation of cyclopropylboronic acid and N-methyliminodiacetic acid. A similar hydrolytic degradation has been observed for a related dihydrothieno[3,2-d][9][10][14]diazaborinin-4(1H)-one, which completely degraded to its starting materials in the presence of water after 16 hours.[15]

Diagram: Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolytic degradation of the target compound.

Oxidative Degradation

While less common for the MIDA boronate moiety itself, oxidative degradation of the cyclopropyl group or other parts of a more complex molecule containing this core could be a possibility under certain conditions. Oxidative cleavage of the carbon-boron bond is a known reaction for boronic acids, often promoted by oxidizing agents like hydrogen peroxide.[16][17] However, the MIDA protection is expected to offer significant resistance to such pathways under normal storage conditions.

Methodologies for Stability Assessment

A thorough understanding of the stability of this compound requires rigorous experimental evaluation. The following protocols outline key experiments for assessing its stability profile.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[18] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2, 8, and 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution in a quartz cuvette to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A crucial component of stability testing is a validated HPLC method that can separate the intact compound from its potential degradation products.[19][20]

Key Considerations for Method Development:

-

Column Selection: A C18 reversed-phase column is a common starting point. To minimize on-column hydrolysis, columns with low silanol activity are recommended.[20]

-

Mobile Phase: A gradient elution with acetonitrile and water is typically effective. The pH of the aqueous component should be carefully controlled. To avoid hydrolysis, a neutral or slightly acidic mobile phase (e.g., with 0.1% formic acid) is advisable. However, for some reactive pinacol boronate esters, highly basic mobile phases have been successfully employed to stabilize the compound during analysis.[19]

-

Detector: A UV detector set at an appropriate wavelength for the parent compound should be used. Mass spectrometry (MS) detection is highly recommended for the identification of unknown degradation products.

| Parameter | Recommended Starting Conditions |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 30°C |

| Detection | UV at λmax, MS (ESI+) |

Table 1: Recommended Starting Parameters for a Stability-Indicating HPLC Method.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies under ICH conditions should be conducted to determine the shelf-life and appropriate storage conditions.

Experimental Protocol: ICH Stability Study

-

Packaging: Package the solid compound in its proposed final packaging.

-

Storage Conditions:

-

Long-Term: 25°C / 60% RH

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for appearance, assay, and purity using the validated stability-indicating HPLC method.

Formulation and Storage Considerations

Based on the anticipated stability profile, the following considerations are crucial for the formulation and storage of this compound:

-

Excipient Compatibility: Conduct compatibility studies with common pharmaceutical excipients to ensure they do not promote degradation. Pay close attention to the basicity and moisture content of the excipients.

-

pH Control: For liquid formulations, maintaining a neutral to slightly acidic pH is critical to prevent hydrolysis. Buffers should be carefully selected as some buffer components can interact with boronic acids.[21]

-

Moisture Protection: Due to the susceptibility to hydrolysis, the compound should be protected from moisture. This includes using appropriate packaging with desiccants and controlling the humidity during manufacturing and storage.

-

Storage Temperature: Store the compound in a cool, dry place. While thermally stable, elevated temperatures can accelerate degradation in the presence of other factors like moisture.

Conclusion

This compound, as a member of the MIDA boronate family, is expected to possess excellent stability under normal handling and storage conditions. The primary degradation concern is hydrolysis, which is most likely to occur under aqueous basic conditions. A thorough understanding of this stability profile, achieved through rigorous forced degradation and long-term stability studies, is paramount for its successful development as a pharmaceutical intermediate or active ingredient. The methodologies and considerations outlined in this guide provide a robust framework for researchers to comprehensively evaluate and control the stability of this promising molecule.

References

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. 2-(3-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione [myskinrecipes.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.kaust.edu.sa]

- 10. DSpace [repository.kaust.edu.sa]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aablocks.com [aablocks.com]

characterization of cyclopropyl MIDA boronate

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Cyclopropyl MIDA Boronate

Abstract

Cyclopropylboronic acids are valuable reagents in organic synthesis, enabling the introduction of the three-membered carbocycle into a wide array of molecules. However, their inherent instability—susceptibility to protodeboronation and oxidation—presents significant challenges for their storage, handling, and efficient use in cross-coupling reactions.[1][2][3] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem. By converting the trigonal planar, sp²-hybridized boron of the boronic acid to a tetrahedral, sp³-hybridized center, the MIDA ligand forms a stable, bicyclic structure that is robustly air-stable, compatible with silica gel chromatography, and amenable to multi-step synthesis.[4][5] This guide provides a comprehensive technical overview of cyclopropyl MIDA boronate, detailing its synthesis, rigorous characterization by modern analytical techniques, and its application in Suzuki-Miyaura cross-coupling, leveraging a "slow-release" strategy for the corresponding unstable boronic acid.[1][3]

The Principle of MIDA Boronate Stabilization

The utility of MIDA boronates stems from a fundamental change in the geometry and electronic nature of the boron atom. In a free boronic acid, the boron possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to decomposition pathways.[4] Complexation with the trivalent MIDA ligand forces the boron into a tetrahedral, sp³-hybridized state, effectively "masking" its reactivity. This protected form is unreactive under standard anhydrous cross-coupling conditions.[4][6] However, the MIDA ligand can be readily cleaved under mild aqueous basic conditions to regenerate the active boronic acid in situ, a critical feature for its application in catalysis.[1][7]

Figure 1: The reversible protection strategy of cyclopropyl MIDA boronate.

Synthesis of Cyclopropyl MIDA Boronate

While condensation of a pre-formed cyclopropylboronic acid with MIDA is a viable route, a highly efficient and common method involves the direct cyclopropanation of vinyl MIDA boronate.[4] This approach leverages the stability of the MIDA boronate functionality to common synthetic transformations.

Experimental Protocol: Synthesis via Cyclopropanation

-

Reaction Setup: To a solution of vinylboronic acid MIDA ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in an ice bath, add diethylzinc (1.1 equiv, 1.0 M solution in hexanes) dropwise.

-

Reagent Addition: Following the diethylzinc addition, add diiodomethane (1.1 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel, add additional DCM, and wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield cyclopropyl MIDA boronate as a white solid.[4]

Figure 2: Workflow for the synthesis of cyclopropyl MIDA boronate.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. Cyclopropyl MIDA boronate is typically a white, crystalline powder that is stable to storage on the benchtop under air.[1][3]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BNO₄ | |

| Molecular Weight | 197.00 g/mol | |

| Appearance | White powder/solid | |

| Melting Point | 183-193 °C | [] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of cyclopropyl MIDA boronate. Samples are typically prepared in deuterated solvents such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton spectrum provides distinct signatures for both the cyclopropyl and MIDA moieties.

-

MIDA Protons: The two sets of methylene protons (–CH₂–) on the MIDA ligand are diastereotopic due to the rigid bicyclic structure. They typically appear as two distinct AB quartets (two doublets each) between δ 4.0 and 4.3 ppm. The N-methyl (N–CH₃) group appears as a sharp singlet around δ 2.5 ppm.[9]

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are in the highly shielded upfield region, typically appearing as complex multiplets between δ 0.5 and 1.0 ppm.

-

-

¹³C NMR:

-

MIDA Carbons: The carbonyl carbons (C=O) resonate downfield around δ 169-170 ppm. The methylene carbons (–CH₂–) are found around δ 62 ppm, and the N-methyl carbon (N–CH₃) is near δ 48 ppm.[9]

-

Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring appear in the upfield region (approx. δ 5-10 ppm). The ipso-carbon attached to the boron atom can be difficult to observe due to quadrupolar broadening and is often not reported.[10]

-

-

¹¹B NMR: This technique is diagnostic for the coordination state of the boron atom.

-

For tetracoordinate MIDA boronates, a single, relatively broad signal is expected in the range of δ +5 to +15 ppm .[11][12] This is in stark contrast to tricoordinate boronic acids (typically δ +27 to +33 ppm).[11] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass.[11][13]

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (C₈H₁₃BNO₄⁺) or sodium adduct [M+Na]⁺ can be calculated and compared to the experimental value to within a few parts per million (ppm).

Application in Suzuki-Miyaura Cross-Coupling

The premier application of cyclopropyl MIDA boronate is as a stable precursor for the typically unstable cyclopropylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][14] The reaction proceeds via a "slow-release" mechanism where the aqueous base in the reaction mixture gradually hydrolyzes the MIDA ester, maintaining a low, steady concentration of the reactive boronic acid.[1][3] This strategy minimizes competing decomposition pathways, leading to high coupling yields, even with challenging coupling partners like aryl chlorides.[1]

Figure 3: The role of slow release in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv), cyclopropyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Base: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., 5:1 ratio).[1][14] Add the base (e.g., K₃PO₄, 3.0-7.5 equiv).[1]

-

Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to 100 °C depending on the reactivity of the aryl halide.[1][14][15] Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Conclusion

Cyclopropyl MIDA boronate stands as a testament to the power of ligand-mediated reactivity modulation in organic chemistry. Its exceptional stability, ease of handling, and compatibility with chromatography make it a superior alternative to its free boronic acid counterpart.[4][16] The ability to engage in high-yielding Suzuki-Miyaura cross-coupling reactions via a slow-release mechanism has solidified its role as an indispensable building block for researchers in medicinal chemistry and materials science.[1][14] The characterization techniques and protocols outlined in this guide provide a robust framework for scientists to confidently synthesize, verify, and utilize this versatile reagent in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 12. mdpi.com [mdpi.com]

- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a key building block in modern synthetic and medicinal chemistry. Leveraging data from structurally analogous N-methyliminodiacetic acid (MIDA) boronate esters, this document offers an in-depth interpretation of the expected ¹H, ¹³C, and ¹¹B NMR spectra. The guide explains the causal relationships between the molecule's unique structural features—including the tetracoordinate boron center, the strained cyclopropyl ring, and the dioxazaborocane core—and their corresponding NMR spectral signatures. Detailed experimental protocols for NMR data acquisition and sample preparation are also presented to ensure reproducibility and accuracy in the laboratory.

Introduction: The Significance of MIDA Boronates in Modern Chemistry

N-methyliminodiacetic acid (MIDA) boronate esters have emerged as exceptionally versatile reagents in organic synthesis, particularly in the realm of iterative cross-coupling reactions.[1][2] Their remarkable stability under a wide range of reaction conditions, coupled with a straightforward deprotection protocol under mild aqueous basic conditions, has revolutionized the synthesis of complex molecules.[1][3] The stability of MIDA boronates is attributed to the formation of a tetracoordinate boron center through a dative bond from the nitrogen atom of the MIDA ligand.[3] This sp³-hybridized boron is significantly less reactive than its sp²-hybridized boronic acid counterpart, rendering the MIDA boronate esters robust and easy to handle.[1][4]

This compound is a member of this important class of compounds, featuring a cyclopropyl group directly attached to the boron atom. The unique electronic and steric properties of the cyclopropyl ring can impart distinct reactivity and conformational characteristics to the molecule. A thorough understanding of its NMR spectroscopic properties is therefore crucial for reaction monitoring, quality control, and structural elucidation in synthetic workflows.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the cyclopropyl, methylene, and N-methyl protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Insights |

| -CH₂- (MIDA) | 3.90 - 4.40 | AB quartet or two doublets | Jgem ≈ 17 Hz | The two methylene protons on each acetate arm of the MIDA ligand are diastereotopic due to the chiral-at-boron center and the rigid bicyclic structure. This results in distinct chemical shifts and a geminal coupling, often appearing as a pair of doublets (an AB quartet).[5][8][9] |

| N-CH₃ | 2.50 - 2.70 | Singlet | N/A | The N-methyl group is a singlet and its chemical shift is highly characteristic of the MIDA boronate scaffold.[5][10] |

| B-CH (cyclopropyl) | 0.50 - 0.80 | Multiplet | This proton is expected to be in the upfield region, coupled to the adjacent methylene protons of the cyclopropyl ring. | |

| CH₂ (cyclopropyl) | 0.20 - 0.60 | Multiplet | The methylene protons of the cyclopropyl ring are also found in the highly shielded region of the spectrum and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[11] |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| C=O | 168 - 170 | The carbonyl carbons of the ester groups in the MIDA ligand are expected in this downfield region.[5][8] |

| -CH₂- (MIDA) | 61 - 64 | The methylene carbons of the MIDA backbone are deshielded by the adjacent nitrogen and oxygen atoms.[5][8] |

| N-CH₃ | 47 - 50 | The N-methyl carbon signal is a reliable indicator of the MIDA boronate structure.[5][8] |

| B-CH (cyclopropyl) | 5 - 10 | The carbon atom of the cyclopropyl ring directly attached to the boron is expected to be significantly shielded. The broadness of this signal can be influenced by the quadrupolar boron nucleus. |

| CH₂ (cyclopropyl) | 1 - 5 | The methylene carbons of the cyclopropyl ring are characteristically found at very high field.[11] |

Predicted ¹¹B NMR Data

The ¹¹B NMR spectrum is a powerful tool for confirming the formation and stability of the MIDA boronate.

| Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| +8 to +15 | The chemical shift in this range is characteristic of a tetracoordinate, sp³-hybridized boron center in a neutral boronate ester.[4][7][8][12] This signal confirms the presence of the dative B-N bond and the stability of the dioxazaborocane ring system. Trigonal boronic acids typically appear at much lower field (δ ≈ 30 ppm).[12] |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents. DMSO-d₆ is often preferred for MIDA boronates due to their excellent solubility in this solvent.[5][6]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹¹B NMR, an external standard of BF₃·OEt₂ (δ = 0.0 ppm) can be used.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 0.1-0.2 seconds.

-

Relaxation Delay: 0.5-1 second.

-

Number of Scans: 128-512 scans.

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

Caption: Workflow for NMR data acquisition and analysis.

Structural Elucidation and Key Insights

The predicted NMR data provides a detailed picture of the molecular structure of this compound.

-

Confirmation of the Dioxazaborocane Ring: The ¹¹B NMR chemical shift is the most definitive piece of evidence for the formation of the tetracoordinate boronate ester. A signal between +8 and +15 ppm confirms the presence of the dative B-N bond and the integrity of the bicyclic MIDA structure.[7][8]

-

Diastereotopicity of the Methylene Protons: The appearance of the methylene protons as an AB quartet or two distinct doublets in the ¹H NMR spectrum is a direct consequence of the rigid, chiral-at-boron environment of the MIDA ligand.[9] Variable temperature NMR studies on similar MIDA boronates have shown that the diastereotopicity can be lost at higher temperatures due to conformational changes.[9]

-

The Cyclopropyl Moiety: The highly shielded signals in both the ¹H and ¹³C NMR spectra are characteristic of the cyclopropyl group. The strained three-membered ring's unique electronic structure leads to the upfield chemical shifts observed for its protons and carbons.[11]

Conclusion

This technical guide provides a robust framework for the NMR spectroscopic analysis of this compound. By synthesizing data from closely related MIDA boronates, we have established a reliable set of predicted ¹H, ¹³C, and ¹¹B NMR data. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to obtain and interpret high-quality NMR spectra for this important class of compounds. A thorough understanding of the NMR characteristics is paramount for anyone utilizing MIDA boronates in synthetic and medicinal chemistry endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B-N dative bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

Unveiling the Solid State: A Technical Guide to the X-ray Crystal Structure of Cyclopropyl MIDA Boronate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and organic synthesis, the precise control and understanding of molecular architecture are paramount. Among the myriad of tools available to the modern chemist, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and stable building blocks. Their ability to mask the reactivity of boronic acids, coupled with their remarkable stability to a wide range of reaction conditions, has propelled them to the forefront of iterative cross-coupling strategies for the synthesis of complex molecules.[1] This guide delves into the structural underpinnings of a key member of this class: cyclopropyl MIDA boronate. While its utility in synthesis is well-documented, a thorough examination of its three-dimensional structure through X-ray crystallography provides invaluable insights into its stability and reactivity, guiding its effective application in the synthesis of novel chemical entities.

The Genesis of a Versatile Building Block: Synthesis of Cyclopropyl MIDA Boronate

The journey to obtaining a crystal structure begins with the synthesis of the target compound. Cyclopropyl MIDA boronate is not typically prepared from its corresponding boronic acid due to the inherent instability of the latter. Instead, a more robust and efficient pathway commences from the readily available vinyl MIDA boronate.

The synthesis proceeds via a cyclopropanation reaction of the vinyl group. This transformation is a testament to the stability of the MIDA boronate moiety, which remains intact under the reaction conditions. The choice of cyclopropanating agent and reaction conditions is critical to achieving a high yield and purity of the desired product, which is a prerequisite for successful crystallization. A common and effective method involves the use of a Simmons-Smith or related reaction.

Experimental Protocol: Synthesis of Cyclopropyl MIDA Boronate

A detailed, step-by-step methodology for the synthesis is crucial for reproducibility. The following protocol is a representative example based on established literature procedures for the manipulation of MIDA boronates.[2]

Materials:

-

Vinyl MIDA boronate

-

Diethylzinc (or other suitable cyclopropanating reagent)

-

Diiodomethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vinyl MIDA boronate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.

-

Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure cyclopropyl MIDA boronate as a white, crystalline solid.

Rationale Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical due to the moisture and air sensitivity of the organozinc reagents.

-

Anhydrous Solvents: Anhydrous conditions prevent the decomposition of the reagents and ensure the efficiency of the reaction.

-

Slow Addition at Low Temperature: This controls the exothermicity of the reaction and minimizes the formation of byproducts.

-

Silica Gel Chromatography: MIDA boronates are notably stable to silica gel, allowing for effective purification to the high degree required for crystallization.[1]

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The production of high-quality single crystals is often the most challenging step in determining a crystal structure. For small organic molecules like cyclopropyl MIDA boronate, several techniques can be employed. The choice of solvent and crystallization method is paramount and often requires empirical screening. MIDA boronates are generally crystalline solids, which simplifies this process.[1]

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form. The choice of a solvent with a moderate boiling point is ideal.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.

A Generalized Protocol for the Crystallization of MIDA Boronates:

The following is a generalized protocol that has proven effective for the crystallization of various MIDA boronates and serves as an excellent starting point for cyclopropyl MIDA boronate.[3]

Materials:

-

Purified cyclopropyl MIDA boronate

-

A selection of high-purity solvents (e.g., acetone, diethyl ether, acetonitrile, ethyl acetate, dichloromethane, hexanes)

-

Small, clean glass vials

Procedure (Vapor Diffusion):

-

Prepare a concentrated solution of cyclopropyl MIDA boronate in a small volume of a "good" solvent (e.g., acetone or dichloromethane) in a small vial.

-

Place this vial inside a larger, sealable chamber (e.g., a jar or a larger vial).

-

Add a larger volume of an "anti-solvent" (e.g., diethyl ether or hexanes) to the outer chamber, ensuring the level is below the opening of the inner vial.

-

Seal the chamber and leave it undisturbed in a location with a stable temperature.

-

Monitor the setup for crystal growth over several days to weeks.

Diagram of the Vapor Diffusion Crystallization Setup:

Caption: A schematic of the vapor diffusion method for crystallization.

Deciphering the Architecture: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice.

The Workflow of a Single-Crystal X-ray Diffraction Experiment:

Caption: The major steps involved in determining a crystal structure.

Key Components of a Diffractometer:

-

X-ray Source: Typically a sealed tube or rotating anode that generates X-rays.

-

Goniometer: A device that holds and rotates the crystal in various orientations.

-

Detector: A sensitive area detector that records the diffraction pattern.

-

Software: For controlling the instrument, collecting data, and solving and refining the structure.

The Crystal Structure of Cyclopropyl MIDA Boronate: A Structural Analysis

Expected Key Structural Features:

-

Tetrahedral Boron Center: The boron atom is sp³-hybridized and adopts a tetrahedral geometry, being coordinated to the cyclopropyl group, the nitrogen atom, and two oxygen atoms of the MIDA ligand. This coordination is what imparts the stability to the boronate.

-

Conformationally Rigid Cage: The MIDA ligand forms a rigid, cage-like structure around the boron atom. This steric hindrance protects the boron from external reagents and prevents unwanted side reactions.

-

Bond Lengths and Angles: The B-C, B-N, and B-O bond lengths and the angles around the boron atom are expected to be within the typical ranges observed for other MIDA boronates. These parameters are crucial for understanding the strength of the coordination and the overall stability of the molecule.

-

Crystal Packing: In the solid state, the molecules will pack in a regular, repeating pattern, held together by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds. The way the molecules pack can influence the physical properties of the solid, such as its melting point and solubility.

Table 1: Representative Crystallographic Data for a MIDA Boronate (Illustrative)

| Parameter | Typical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 10-20 Å | The lengths of the unit cell axes. |

| α, β, γ (°) | 90° or specific angles for monoclinic | The angles between the unit cell axes. |

| Volume (ų) | 1000-2000 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.3-1.5 g/cm³ | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the calculated and observed diffraction data. |

Implications for Drug Discovery and Synthesis

The detailed structural knowledge of cyclopropyl MIDA boronate, even when inferred from closely related structures, has profound implications for its application in drug discovery and organic synthesis.

-

Rational Design of Synthetic Routes: Understanding the steric and electronic properties of the MIDA boronate allows chemists to predict its reactivity and design more efficient and selective synthetic routes.

-

Development of Novel Building Blocks: The stability of the MIDA boronate cage allows for further functionalization of the cyclopropyl ring, leading to the creation of a diverse library of novel building blocks for drug discovery.

-

Structure-Activity Relationship (SAR) Studies: By incorporating the rigid cyclopropyl MIDA boronate scaffold into potential drug candidates, researchers can explore the impact of this specific three-dimensional motif on biological activity.

-

Computational Modeling: The precise atomic coordinates from the crystal structure can be used as a starting point for computational studies, such as molecular docking and quantum mechanical calculations, to predict how the molecule will interact with biological targets.

Conclusion: The Power of a Picture

The X-ray crystal structure of cyclopropyl MIDA boronate, and MIDA boronates in general, provides a powerful atomic-level "picture" that moves beyond a simple two-dimensional representation. This three-dimensional understanding is not merely academic; it is a practical tool that empowers chemists to harness the full potential of these remarkable building blocks. From the rational design of complex synthetic strategies to the informed development of the next generation of therapeutics, the insights gained from the solid state are indispensable. As the field of chemistry continues to push the boundaries of molecular complexity, the structural elucidation of key intermediates like cyclopropyl MIDA boronate will remain a cornerstone of innovation.

References

MIDA Boronates: Revolutionizing Small Molecule Synthesis Through Controlled Boronic Acid Reactivity

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

Abstract

The advent of N-methyliminodiacetic acid (MIDA) boronates represents a paradigm shift in organic synthesis, transforming the often-unstable and challenging boronic acids into robust, versatile, and precisely controllable building blocks. This guide provides an in-depth exploration of the discovery, underlying principles, synthesis, and application of MIDA boronates. We will delve into the core concepts of their stability, the dual-mechanism controlled hydrolysis for "slow-release" cross-coupling, and their transformative role in enabling iterative cross-coupling (ICC) for the automated synthesis of complex molecules. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the practical knowledge to leverage this powerful technology in their own synthetic endeavors.

The Boronic Acid Conundrum: A Foundation with Flaws

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, celebrated for its power in constructing carbon-carbon bonds. At its heart lies the organoboronic acid, a seemingly ideal coupling partner. However, for synthetic chemists, particularly those in pharmaceutical and materials science, the practical reality of working with boronic acids is often fraught with challenges:

-

Inherent Instability: Many boronic acids, especially heteroaryl, vinyl, and cyclopropyl variants, are prone to decomposition through pathways like protodeboronation, oxidation, and polymerization. This instability complicates their storage, handling, and efficiency in coupling reactions.

-

Purification Difficulties: Boronic acids are polar, often amorphous solids that can be challenging to purify via standard techniques like silica gel chromatography. They frequently co-elute with byproducts or remain at the baseline.

-

Uncontrolled Reactivity: The very reactivity that makes boronic acids valuable in cross-coupling makes them incompatible with a wide range of common synthetic reagents. This limitation dictates that the boronic acid moiety must often be installed at a late stage in a synthetic sequence, severely constraining strategic flexibility.[1]

These limitations created a significant bottleneck, particularly for the synthesis of complex molecules and for the development of automated synthesis platforms. The need was clear: a general method to tame the reactivity of boronic acids, rendering them stable, purifiable "passengers" that could be carried through multiple synthetic steps and have their reactivity "switched on" at will.

The MIDA Boronate Solution: A Triumph of Ligand Design

The breakthrough came from the laboratory of Professor Martin Burke at the University of Illinois, who introduced N-methyliminodiacetic acid (MIDA) as a trivalent ligand capable of reversibly protecting the boronic acid.

The genius of this approach lies in altering the fundamental electronic structure of the boron center. In a free boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that is key to its Lewis acidity and its ability to undergo transmetalation in the Suzuki-Miyaura catalytic cycle.

By condensing a boronic acid with the tridentate MIDA ligand, a stable bicyclic structure is formed. The lone pair of the MIDA nitrogen atom donates into the empty p-orbital of the boron, causing a rehybridization from trigonal planar sp² to tetrahedral sp³.[2][3] This seemingly subtle electronic change has profound consequences:

-

Reactivity Attenuation: The sp³-hybridized boron center lacks the vacant p-orbital necessary for efficient transmetalation, effectively "turning off" its reactivity under anhydrous cross-coupling conditions.

-

Enhanced Stability: The coordinative shielding of the boron center dramatically reduces its Lewis acidity, protecting the C-B bond from degradation pathways and rendering the entire molecule stable to air, moisture, and a wide array of chemical reagents.[1][4]

This reversible attenuation of reactivity is the cornerstone of MIDA boronate chemistry, transforming problematic boronic acids into robust, user-friendly chemical building blocks.[5]

References

- 1. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]

MIDA Boronates: A Comprehensive Guide to Stabilizing and Utilizing Unstable Boronic Acids in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are indispensable building blocks in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of a significant portion of the boronic acid chemical space is hampered by inherent instability.[2] Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways such as protodeboronation, oxidation, and polymerization, limiting their benchtop storage and diminishing their efficiency in cross-coupling reactions.[2][3] This guide provides an in-depth exploration of N-methyliminodiacetic acid (MIDA) boronates as a robust and versatile solution to the challenge of unstable boronic acids. Through the formation of a stable, tetracoordinate boron center, MIDA boronates effectively protect the boronic acid moiety, rendering them as free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[4][5][6] We will delve into the mechanistic underpinnings of MIDA boronate stability and deprotection, provide detailed experimental protocols for their synthesis and application in cross-coupling reactions, and showcase their transformative impact on complex molecule synthesis and drug discovery.

The Challenge: The Inherent Instability of Boronic Acids

The reactivity of boronic acids, which makes them such powerful synthetic tools, is also the source of their instability. The vacant p-orbital on the sp²-hybridized boron atom renders it Lewis acidic and susceptible to various decomposition pathways:

-

Protodeboronation: This is a common decomposition pathway, especially for electron-rich or sterically hindered boronic acids, where the carbon-boron bond is cleaved by a proton source.

-

Oxidation: Boronic acids can be readily oxidized, particularly in the presence of air, leading to the formation of phenols or other oxygenated byproducts.

-

Polymerization/Trimerization (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While sometimes used as surrogates, the equilibrium between the boronic acid and boroxine can complicate reaction stoichiometry and kinetics.

These instabilities are often exacerbated under the conditions required for cross-coupling reactions (e.g., heat, base), leading to in situ decomposition that competes with the desired catalytic cycle and results in diminished yields.[3] This is particularly problematic when coupling with less reactive partners like aryl chlorides.[3] While other surrogates such as trifluoroborate salts, diethanolamine adducts, and bulky boronic esters have been developed, none offer a universal solution for all classes of unstable boronic acids.[2][3]

The MIDA Boronate Solution: A Paradigm Shift in Boron Chemistry

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represents a significant breakthrough in addressing the limitations of unstable boronic acids.[1] By reacting a boronic acid with MIDA, a tridentate ligand, the boron center is transformed from a trigonal planar sp²-hybridized state to a more stable, tetrahedral sp³-hybridized state.[1][7] This structural change has profound implications for the chemical properties of the boron species.

Mechanism of Stabilization

The stability of MIDA boronates stems from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the vacant p-orbital of the boron atom.[7][8] This intramolecular coordination effectively shields the boron center from external reagents and prevents the decomposition pathways that plague free boronic acids. The resulting MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable benchtop stability, often for months or even years, without special handling.[4]

Key Advantages of MIDA Boronates

The unique properties of MIDA boronates offer a multitude of advantages for researchers working with unstable boronic acids:

-

Exceptional Benchtop Stability: MIDA boronates are generally stable to air and moisture, allowing for long-term storage without degradation.[3][4] This contrasts sharply with many free boronic acids that require fresh preparation before use.[3]

-

Compatibility with Chromatography: Unlike many other boronic acid surrogates, MIDA boronates are compatible with silica gel chromatography, enabling facile purification and reaction monitoring by TLC.[4][9]

-

Controlled Release of Boronic Acids: The MIDA protecting group can be cleaved under specific conditions to release the free boronic acid in a controlled manner. This "slow-release" strategy is particularly advantageous in cross-coupling reactions, as it maintains a low concentration of the unstable boronic acid in solution, minimizing decomposition while ensuring its availability for the catalytic cycle.[3]

-

Broad Substrate Scope: The MIDA protection strategy is applicable to a wide range of boronic acids, including aryl, heteroaryl, alkenyl, and alkyl derivatives.[4]

-

Enhanced Synthetic Utility: The stability of the MIDA boronate group to a variety of reaction conditions allows for the multi-step synthesis of complex boronic acids from simpler MIDA boronate starting materials.[4][9]

The "Slow-Release" Cross-Coupling Strategy

A key innovation enabled by MIDA boronates is the concept of "slow-release" cross-coupling.[2][3] This strategy addresses the challenge of in situ decomposition of unstable boronic acids during a reaction. By carefully selecting the base and solvent system, the hydrolysis of the MIDA boronate can be tuned to proceed slowly over the course of the reaction.

This controlled release ensures that the concentration of the reactive and unstable boronic acid remains low at any given time, thereby minimizing its decomposition and maximizing its participation in the desired cross-coupling reaction.[3] This has been shown to dramatically improve yields for the coupling of notoriously unstable boronic acids, such as those derived from 2-furan, 2-pyrrole, and 2-indole.[3]

Experimental Protocols

Synthesis of MIDA Boronates from Unstable Boronic Acids

Several methods exist for the synthesis of MIDA boronates. A common and effective method involves the condensation of the boronic acid with MIDA under Dean-Stark conditions to remove water.[4] For more sensitive substrates, milder methods utilizing MIDA anhydride have been developed.[10][11]

General Protocol for MIDA Boronate Synthesis (Dean-Stark Method):

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the unstable boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.1 equiv), and a suitable solvent mixture (e.g., toluene/DMSO).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by TLC or NMR.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The MIDA boronate product can often be isolated by filtration or after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or silica gel column chromatography.[4]

Slow-Release Suzuki-Miyaura Cross-Coupling Protocol

This protocol is optimized for the cross-coupling of MIDA boronates derived from unstable boronic acids with aryl or heteroaryl chlorides.

Reaction Components:

| Component | Stoichiometry |

| Aryl/Heteroaryl Halide | 1.0 equiv |

| MIDA Boronate | 1.2 equiv |

| Pd(OAc)₂ | 5 mol % |

| SPhos | 10 mol % |

| K₃PO₄ (aq) | 7.5 equiv |

| Solvent | 5:1 dioxane/H₂O |

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried reaction vessel, combine the aryl/heteroaryl halide, MIDA boronate, Pd(OAc)₂, and SPhos.

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add the degassed dioxane/water solvent mixture, followed by the aqueous solution of K₃PO₄.

-

Reaction: Stir the mixture at 60 °C for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[2]

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired cross-coupled product.

Note: For particularly challenging couplings, such as with 2-pyridyl MIDA boronates, the addition of a copper co-catalyst like Cu(OAc)₂ may be beneficial.[3]

Comparative Data: Stability and Reactivity

The superior stability of MIDA boronates compared to their corresponding free boronic acids is well-documented.

| Boronic Acid Derivative | Stability (Benchtop, under air, >95% remaining) |

| 2-Furanboronic acid | < 15 days |

| 2-Furan MIDA boronate | > 60 days |

| 2-Pyrroleboronic acid | < 15 days |

| 2-Pyrrole MIDA boronate | > 60 days |

| Vinylboronic acid | < 15 days |

| Vinyl MIDA boronate | > 60 days |

Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961-6963.[3]

The improved yields in cross-coupling reactions using the slow-release protocol with MIDA boronates are also striking, particularly for challenging substrates.

| Boronic Acid Species | Coupling Partner | Yield (%) |

| 2-Benzofuranboronic acid | 4-Chloroanisole | 50 |

| 2-Benzofuran MIDA boronate | 4-Chloroanisole | 92 |

| 2-Thiopheneboronic acid | 4-Chloroanisole | 37 |

| 2-Thiophene MIDA boronate | 4-Chloroanisole | 94 |

| 2-Indoleboronic acid | 4-Chloroanisole | 14 |

| 2-Indole MIDA boronate | 4-Chloroanisole | 93 |

Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961-6963.[3]

Applications in Drug Discovery and Complex Molecule Synthesis

The robustness and versatility of MIDA boronates have made them invaluable tools in the synthesis of complex molecules, with significant implications for drug discovery and development.[5][12][13] The ability to perform iterative cross-coupling (ICC) reactions, where a bifunctional "halo-boronic acid" MIDA boronate is used to sequentially build up a molecule, is a particularly powerful application.[4][6] This modular approach mimics the iterative strategies seen in nature for the synthesis of peptides and polyketides and has been used in the total synthesis of numerous natural products.[4]

Furthermore, the stability of MIDA boronates allows for the pre-installation of the boronic acid functionality early in a synthetic sequence, which can then be carried through multiple synthetic steps before being utilized in a final cross-coupling reaction.[4][9] This has opened up new avenues for the design and synthesis of novel small molecules for pharmaceutical applications.

Conclusion

MIDA boronates have emerged as a general and highly effective solution to the long-standing problem of boronic acid instability. Their exceptional stability, compatibility with standard laboratory techniques, and capacity for controlled release in cross-coupling reactions have transformed many previously challenging or inaccessible boronic acids into reliable and versatile building blocks. For researchers, scientists, and drug development professionals, the adoption of MIDA boronate chemistry offers a powerful strategy to expand the accessible chemical space for Suzuki-Miyaura cross-coupling and to streamline the synthesis of complex and biologically active molecules.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]

- 13. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]

Methodological & Application

Application Note & Protocols: Iterative Cross-Coupling with 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione for Advanced Small Molecule Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming Synthetic Bottlenecks with the MIDA Boronate Platform

The synthesis of complex small molecules, central to drug discovery and materials science, has traditionally relied on customized, multi-step strategies for each target.[1] This bespoke approach often presents significant bottlenecks, slowing the iterative cycle of design, synthesis, and testing that is crucial for innovation.[2] Inspired by the efficiency of nature's biosynthetic pathways—such as the iterative assembly of amino acids into peptides—a more generalized strategy for small molecule synthesis has been a long-standing goal.[3][4]

A key challenge has been the inherent instability of many organoboron reagents, particularly boronic acids, which are workhorses of modern C-C bond formation via the Suzuki-Miyaura cross-coupling reaction.[5][6] Many boronic acids are prone to decomposition, including protodeboronation and oxidation, making their long-term storage, purification, and use in complex, multi-step sequences problematic.[5]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to this challenge.[1][5] By complexing a boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[5] This renders the boronate group unreactive to a wide range of anhydrous reaction conditions, including the Suzuki-Miyaura cross-coupling itself.[1][5] The protection is fully reversible, and the active boronic acid can be liberated on demand using mild aqueous base.[7]